4-iso-propylphenylmagnesium bromide
CAS No.: 18620-03-6
Cat. No.: VC21061845
Molecular Formula: C9H11BrMg
Molecular Weight: 223.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18620-03-6 |
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Molecular Formula | C9H11BrMg |
Molecular Weight | 223.39 g/mol |
IUPAC Name | magnesium;propan-2-ylbenzene;bromide |
Standard InChI | InChI=1S/C9H11.BrH.Mg/c1-8(2)9-6-4-3-5-7-9;;/h4-8H,1-2H3;1H;/q-1;;+2/p-1 |
Standard InChI Key | GSGLQNHTMFEZOC-UHFFFAOYSA-M |
SMILES | CC(C)C1=CC=[C-]C=C1.[Mg+2].[Br-] |
Canonical SMILES | CC(C)C1=CC=[C-]C=C1.[Mg+2].[Br-] |
Introduction
4-Isopropylphenylmagnesium bromide is a Grignard reagent with the molecular formula C₉H₁₁BrMg. It is widely used in organic synthesis due to its ability to form carbon-carbon bonds through nucleophilic addition reactions. This compound is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and materials science applications.
Synthesis and Applications
4-Isopropylphenylmagnesium bromide is synthesized by reacting 4-isopropylbromobenzene with magnesium metal in a suitable solvent, typically tetrahydrofuran (THF). This reaction forms a Grignard reagent, which can then be used to react with various electrophiles such as carbonyl compounds, alkyl halides, and other functional groups to form new carbon-carbon bonds.
Applications in Organic Synthesis
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Pharmaceutical Synthesis: Grignard reagents like 4-isopropylphenylmagnesium bromide are crucial in the synthesis of complex pharmaceutical molecules. They allow for the introduction of specific functional groups, enhancing the biological activity of the compounds.
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Materials Science: These reagents are used in the synthesis of polymers and other materials with specific properties, such as conductivity or optical activity.
Physical and Chemical Characteristics
4-Isopropylphenylmagnesium bromide is typically available as a solution in THF, with concentrations around 0.5 M. The solution is yellow to brown in color and has a specific gravity of approximately 0.939 g/cm³. The compound is highly reactive and requires careful handling due to its sensitivity to air and moisture.
Safety and Handling
Due to its reactivity, 4-isopropylphenylmagnesium bromide should be handled under inert conditions, such as under nitrogen or argon. It is essential to avoid exposure to air and moisture to prevent decomposition. Protective equipment, including gloves and goggles, should be worn when handling this compound.
Research Findings
Recent research has focused on the use of Grignard reagents in the synthesis of complex molecules with specific steric properties. For instance, studies on osmium(IV) tetraaryl complexes have shown that the efficiency of complex formation is influenced by the steric bulk of the aryl ligands, which can be introduced using Grignard reagents like 4-isopropylphenylmagnesium bromide .
Steric Effects in Complex Synthesis
The steric bulk of aryl ligands affects the yield and stability of metal complexes. In the case of osmium(IV) tetraaryl complexes, the use of sterically demanding ligands like 2-iso-propylphenyl groups results in lower yields compared to less bulky ligands .
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